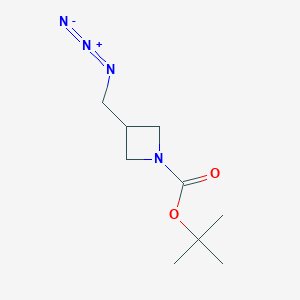

1-Boc-3-(azidomethyl)-azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(azidomethyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)13-5-7(6-13)4-11-12-10/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIQVGKDJCIPMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Boc-3-(azidomethyl)-azetidine: Synthesis and Characterization Guide

This guide details the synthesis and characterization of 1-Boc-3-(azidomethyl)azetidine , a critical "click-ready" building block in fragment-based drug discovery (FBDD).

Abstract

This technical guide outlines a robust, two-step protocol for synthesizing 1-Boc-3-(azidomethyl)azetidine from commercially available 1-Boc-3-(hydroxymethyl)azetidine. The method utilizes a mesylate activation strategy followed by nucleophilic substitution with sodium azide. Emphasis is placed on safety protocols regarding organic azides, purification strategies to avoid ring-opening side reactions, and diagnostic characterization data (NMR, IR).

Introduction & Strategic Value

The azetidine ring is a "privileged scaffold" in modern medicinal chemistry, offering a rigid, low-molecular-weight alternative to pyrrolidines and piperidines. The 3-substituted azetidine core, specifically, allows for precise vector positioning in drug design.

The azidomethyl derivative serves as a high-value intermediate because the azide group functions as a bio-orthogonal handle. It enables rapid diversification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate triazole-linked libraries, making it indispensable for:

-

Fragment-Based Drug Discovery (FBDD): Low steric footprint.

-

PROTAC Linkers: Rigidifying the linker chain.

-

Peptidomimetics: Constraining amino acid side chains.

Safety Protocol: Handling Organic Azides

CRITICAL WARNING: Organic azides are potentially explosive. This protocol involves Sodium Azide (

| Hazard Category | Protocol Standard |

| Explosion Risk | C/N Ratio Rule: The total number of carbon atoms ( |

| Solvent Incompatibility | NEVER use halogenated solvents (DCM, |

| Metal Incompatibility | Avoid metal spatulas or needles with |

| PPE | Blast shield required during heating steps. Kevlar gloves recommended. |

Retrosynthetic Analysis

The most reliable route avoids direct handling of the unstable 3-iodoazetidine or the less nucleophilic 3-aminoazetidine. Instead, we utilize the stable alcohol precursor.

Figure 1: Retrosynthetic strategy relying on alcohol activation.

Detailed Experimental Protocol

Step 1: Activation (Mesylation)

Objective: Convert the poor leaving group (-OH) into a potent leaving group (-OMs).

-

Reagents: 1-Boc-3-(hydroxymethyl)azetidine (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (TEA, 1.5 equiv), Dichloromethane (DCM).

-

Conditions: 0°C to RT, 2 hours.

Procedure:

-

Dissolve 1-Boc-3-(hydroxymethyl)azetidine (e.g., 1.0 g, 5.34 mmol) in anhydrous DCM (10 mL) under Nitrogen atmosphere.

-

Cool the solution to 0°C (ice bath).

-

Add Triethylamine (1.12 mL, 8.0 mmol) followed by dropwise addition of MsCl (0.50 mL, 6.4 mmol). Exothermic reaction; control rate.

-

Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1.5 hours.

-

Workup: Dilute with DCM, wash with sat.

, water, and brine. Dry over -

Purification: Concentrate in vacuo. The crude mesylate is typically pure enough (>95%) for the next step.

-

Note: Azetidine rings are acid-sensitive. Avoid acidic washes.

-

Step 2: Azidation (Nucleophilic Substitution)

Objective: Displacement of the mesylate by the azide anion.

-

Reagents: Crude Mesylate (from Step 1), Sodium Azide (

, 1.5 equiv), DMF (anhydrous). -

Conditions: 60°C, 4-6 hours.

Procedure:

-

Dissolve the crude mesylate in anhydrous DMF (0.2 M concentration). Do NOT use DCM here.

-

Add Sodium Azide (solid) in one portion.

-

Heat the mixture to 60°C behind a blast shield.

-

Caution: Higher temperatures (>80°C) increase the risk of ring opening or decomposition.

-

-

Monitor by TLC (stain with Ninhydrin or PMA; azide is not UV active, but the Boc group is weak/invisible).

-

Workup: Cool to RT. Pour into ice-water (5x reaction volume). Extract with Ethyl Acetate (EtOAc) x3.[1][2][3]

-

Crucial: Wash the combined organic layer extensively with water/brine to remove DMF, which can interfere with the azide reaction in the next stage (Click chemistry).

-

-

Purification: Flash column chromatography (Hexanes/EtOAc, typically 10-20% EtOAc).[2]

-

Product is often a clear, colorless oil.

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis process.

Characterization Data

The following data validates the structure. The most diagnostic features are the upfield shift of the methylene protons in NMR (relative to the mesylate/alcohol) and the azide stretch in IR.

Spectroscopic Data

| Technique | Diagnostic Signal | Interpretation |

| FT-IR | ~2100 cm⁻¹ (Strong) | Characteristic Azide ( |

| 1H NMR | Methylene protons adjacent to Azide ( | |

| 1H NMR | Boc-group (tert-butyl) protons. Confirms protecting group integrity. | |

| 13C NMR | Methylene carbon attached to Azide. | |

| HRMS | [M+Na]+ ~235.1 | Sodium adduct of |

Comparative 1H NMR Shifts (CDCl3)

-

Starting Material (-OH):

3.78 (d, 2H, -

Intermediate (-OMs):

4.35 (d, 2H, -

Product (-N3):

3.50 (d, 2H,

Troubleshooting & Optimization

-

Ring Opening:

-

Symptom:[3] Complex NMR mixture, loss of Boc signals, or appearance of alkene peaks.

-

Cause: Reaction temperature too high (>80°C) or highly acidic workup.

-

Fix: Keep azidation at 60°C. Ensure workup is neutral.

-

-

Incomplete Azidation:

-

Symptom:[3] Mesylate peaks remain in NMR.

-

Cause: Wet DMF (water competes as nucleophile) or old

. -

Fix: Use anhydrous DMF and fresh, finely ground

.

-

-

DMF Contamination:

-

Symptom:[3] NMR peaks at

2.89, 2.96, 8.02. -

Fix: DMF poisons CuAAC catalysts. Wash organic layer 5x with water or use an automated evaporator (Genevac) if available.

-

References

-

Synthesis of 1-Boc-3-(hydroxymethyl)azetidine (Precursor)

-

Safety of Organic Azides (C/N Ratio & Handling)

- Source: University of California, San Diego (UCSD) Environment, Health & Safety. "Azide Safety Guidelines."

-

URL:[Link]

-

General Azidation Protocol (Mesylate Displacement)

- Source: Organic Syntheses, Coll. Vol. 10, p.207 (2004).

-

URL:[Link]

-

NMR Characterization of Azetidine Derivatives

- Source: Royal Society of Chemistry (RSC), Chemical Science, 2015. "Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines."

-

URL:[Link]

Sources

Methodological & Application

Introduction: The Azetidine Scaffold as a Privileged Motif in Modern Drug Discovery

An Application Guide to Click Chemistry Conjugation with 1-Boc-3-(azidomethyl)-azetidine

Azetidines, four-membered saturated nitrogen-containing heterocycles, have transitioned from a synthetic curiosity to a cornerstone in medicinal chemistry.[1] Their rising prominence is attributed to the unique combination of structural and physicochemical properties they impart to bioactive molecules. The inherent ring strain and conformational rigidity of the azetidine scaffold provide a defined three-dimensional geometry, which can enhance binding affinity to biological targets.[2][3] Furthermore, incorporating this sp3-rich motif often leads to improved metabolic stability, increased aqueous solubility, and favorable pharmacokinetic profiles, making it a deliberate strategy to enhance drug-likeness.[2][4] The successful integration of azetidine rings into FDA-approved drugs such as baricitinib (a JAK inhibitor) and cobimetinib (a MEK inhibitor) validates their therapeutic potential across oncology, inflammation, and infectious diseases.[2][3]

1-Boc-3-(azidomethyl)-azetidine (MW: 212.25 g/mol , Formula: C9H16N4O2) is a versatile building block designed to leverage the advantages of the azetidine core. It features a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen, which allows for controlled reactivity, and a synthetically accessible azidomethyl group at the 3-position.[5] This azide handle is the key to unlocking powerful covalent modification strategies through "click chemistry," providing a gateway to a vast chemical space for lead optimization and the development of novel chemical probes, antibody-drug conjugates (ADCs), and targeted therapeutics.[6][7][8]

The Power of Click Chemistry: A Bioorthogonal Tool for Covalent Ligation

Introduced to describe reactions with high yields, stereospecificity, and tolerance to a wide range of functional groups, click chemistry has revolutionized bioconjugation.[9] The premier click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a chemically stable 1,2,3-triazole ring.[10][11][12] This reaction is highly bioorthogonal, as neither the azide nor the alkyne functionality is typically found in biological systems, ensuring exquisite specificity.[13] This guide details protocols for the two primary modalities of this reaction for conjugating 1-Boc-3-(azidomethyl)-azetidine to alkyne-bearing molecules.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction uses a copper(I) catalyst to dramatically accelerate the reaction rate (by up to 10⁸-fold) and to exclusively yield the 1,4-disubstituted triazole regioisomer.[9][11][14] It is the workhorse for a vast range of applications in material science and drug discovery.[15]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free variant that utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) as the alkyne partner. The high ring strain provides the driving force for the reaction, eliminating the need for a catalyst.[16][] The absence of cytotoxic copper makes SPAAC the gold standard for applications involving live cells or in vivo systems.[18]

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Principle and Mechanistic Insight

The CuAAC reaction proceeds through a catalytic cycle where the copper(I) species coordinates with the terminal alkyne to form a copper-acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form a six-membered cupracycle, which subsequently undergoes reductive elimination to yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.[9] To prevent the oxidation of the active Cu(I) to the inactive Cu(II) state and to protect sensitive biomolecules from copper-induced damage, a stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) is essential.[13][19] The Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent, most commonly sodium ascorbate.[20]

Caption: The catalytic cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials and Reagents

| Reagent | Supplier | Typical Concentration / Amount | Purpose |

| 1-Boc-3-(azidomethyl)-azetidine | e.g., Synblock | 1.0 - 1.2 equivalents | Azide source |

| Alkyne-functionalized molecule | User-defined | 1.0 equivalent | Reaction partner |

| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Standard vendor | Stock: 20-100 mM in H₂O. Final: 0.1-1.0 mol% | Catalyst precursor |

| Sodium Ascorbate | Standard vendor | Stock: 100-300 mM in H₂O (prepare fresh). Final: 5-10 mol% | Reducing agent to generate and maintain Cu(I) |

| Ligand (THPTA or TBTA) | Standard vendor | Stock: 100-200 mM in H₂O or DMSO. Final: 5x concentration of CuSO₄ | Stabilizes Cu(I), accelerates reaction, protects biomolecules[19][20] |

| Solvents | Standard vendor | DMSO, t-BuOH/H₂O (1:1), DMF, THF | Reaction medium |

| Degassing equipment | N/A | Inert gas (Argon or Nitrogen) line | Removes dissolved oxygen which can oxidize Cu(I) |

Step-by-Step Experimental Protocol

This protocol is a general guideline for a small-scale (10-50 mg) reaction. Adjust volumes and amounts accordingly.

-

Reagent Preparation:

-

Reaction Setup:

-

In a suitable reaction vial, dissolve the alkyne-functionalized molecule (1.0 eq) and 1-Boc-3-(azidomethyl)-azetidine (1.1 eq) in the chosen solvent system (e.g., 1-2 mL of t-BuOH/H₂O 1:1).

-

Vortex or stir briefly to ensure complete dissolution.

-

-

Catalyst Premix and Addition:

-

In a separate microcentrifuge tube, prepare the catalyst premix. Add the THPTA ligand solution (5 eq relative to copper) to the CuSO₄ solution (1 eq). For example, for a reaction using 0.25 mM final copper concentration, you would mix 5 parts of a ligand stock with 1 part of a copper stock.[20]

-

Vortex the premix briefly. A color change may be observed.

-

Add the catalyst/ligand premix to the main reaction vial.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 40-50 equivalents relative to the azide).

-

If the solvent is not fully aqueous, degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 5-10 minutes to remove dissolved oxygen.[10][21]

-

Seal the vial and stir the reaction at room temperature. Reaction times can vary from 30 minutes to 24 hours. Monitor progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure triazole product.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Principle and Mechanistic Insight

SPAAC is a cornerstone of bioorthogonal chemistry, driven by the high ring strain of a cyclooctyne derivative (e.g., DBCO, BCN, DIFO).[16] This strain significantly lowers the activation energy of the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without any catalyst.[] This circumvents the issue of copper cytotoxicity, making SPAAC the method of choice for modifying molecules in living systems.[18] The reaction is a concerted 1,3-dipolar cycloaddition, forming a stable triazole linkage.[16]

Caption: The catalyst-free mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Materials and Reagents

| Reagent | Supplier | Typical Concentration / Amount | Purpose |

| 1-Boc-3-(azidomethyl)-azetidine | e.g., Synblock | 1.0 equivalent | Azide source |

| Strained Alkyne (e.g., DBCO-PEG4-NHS ester) | Standard vendor | 1.5 - 5.0 equivalents | Reaction partner with high ring strain |

| Solvents | Standard vendor | DMSO, DMF, PBS, or other aqueous buffers compatible with substrate | Reaction medium |

Step-by-Step Experimental Protocol

This protocol describes a typical conjugation to a molecule functionalized with a strained alkyne.

-

Reagent Preparation:

-

Dissolve 1-Boc-3-(azidomethyl)-azetidine (1.0 eq) in a suitable solvent (e.g., DMSO).

-

Dissolve the strained alkyne derivative (1.5 eq) in the same solvent. Stock solutions can be prepared and stored according to the manufacturer's recommendations.

-

-

Reaction Setup and Incubation:

-

In a reaction vial, add the solution of the strained alkyne to the solution of 1-Boc-3-(azidomethyl)-azetidine.

-

If working with sensitive biomolecules in an aqueous buffer, the final concentration of organic solvent (like DMSO) should typically be kept below 10% (v/v) to maintain the molecule's integrity.[16]

-

Mix gently and incubate the reaction. Typical conditions are room temperature or 37°C for 1 to 24 hours. The optimal time depends on the specific strained alkyne used and the reactant concentrations.

-

Monitor the reaction progress by an appropriate method (LC-MS for small molecules, SDS-PAGE or HPLC for proteins).

-

-

Purification:

-

For small molecule conjugations, purification is similar to the CuAAC protocol: dilution, extraction, and flash column chromatography.

-

For bioconjugations (e.g., antibodies), excess small molecule reagents can be removed using size-exclusion chromatography (e.g., a desalting column) or dialysis.[16]

-

General Experimental Workflow and Data Analysis

The successful conjugation of 1-Boc-3-(azidomethyl)-azetidine results in the formation of a new, larger molecule containing a triazole ring. The identity and purity of the final product should be confirmed rigorously.

Caption: A generalized workflow for click chemistry conjugation and analysis.

Characterization Data

| Technique | Expected Outcome |

| LC-MS | A new peak with the expected mass-to-charge (m/z) ratio for the triazole product should appear, while the peaks for the starting materials diminish. The expected mass is the sum of the molecular weights of the two reactants. |

| NMR (¹H, ¹³C) | For small molecules, NMR is definitive. Look for the appearance of a new singlet in the aromatic region of the ¹H NMR spectrum (typically δ 7.5-8.5 ppm) corresponding to the triazole proton. The disappearance of the alkyne proton signal (if present) is also indicative. Signals corresponding to both the azetidine and the alkyne-partner moieties should be present. |

| HPLC | Analytical HPLC can be used to assess the purity of the final product. A single major peak should be observed under optimized separation conditions. |

Conclusion

1-Boc-3-(azidomethyl)-azetidine is a powerful and strategically designed building block for medicinal chemistry and chemical biology. Its azetidine core offers significant advantages for improving the pharmaceutical properties of drug candidates.[1][2] The presence of an azide handle allows for its efficient and specific covalent modification via click chemistry. The CuAAC and SPAAC protocols detailed here provide robust and versatile methods for conjugating this scaffold to a wide array of molecules. By selecting the appropriate click chemistry variant, researchers can seamlessly integrate this privileged motif into small molecules, peptides, biopolymers, and complex drug delivery systems, accelerating the discovery and development of next-generation therapeutics.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Med Chem. 2026 Jan 5:1-35.

-

Alkyne-Azide Click Chemistry Protocol for ADCs - AxisPharm. Available at: [Link].

- Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Published January 5, 2026.

-

Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC. National Center for Biotechnology Information. Available at: [Link].

-

"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. Available at: [Link].

-

Protocols - baseclick. Available at: [Link].

- An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. Published 2025.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs. Available at: [Link].

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link].

-

Glen Report 22.12 - The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research. Available at: [Link].

- Interfacial strain-promoted alkyne–azide cycloaddition (I-SPAAC)

- Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. MDPI.

-

1-Boc-azetidine-3-carboxylic acid methyl ester - Chem-Impex. Available at: [Link].

- Triazole-based click chemistry as strategic for novel therapeutics treatments of cancer: A bibliometric analysis 2007–2024. ScienceDirect. Published April 5, 2025.

- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. Published October 25, 2011.

- Using click chemistry toward novel 1,2,3-triazole-linked dopamine D3 receptor ligands - NIH.

- Click chemistry and triazole based carbonic anhydrase inhibitors - CORE.

- Azetidine - Wikipedia.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. Published September 25, 2022.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. CAS 142253-56-3: 1-Boc-azetidine-3-ylmethanol | CymitQuimica [cymitquimica.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. chemimpex.com [chemimpex.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. Click Chemistry [organic-chemistry.org]

- 12. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 13. glenresearch.com [glenresearch.com]

- 14. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 15. japsonline.com [japsonline.com]

- 16. benchchem.com [benchchem.com]

- 18. creative-biolabs.com [creative-biolabs.com]

- 19. broadpharm.com [broadpharm.com]

- 20. jenabioscience.com [jenabioscience.com]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing 1-Boc-3-(azidomethyl)-azetidine

Authored by: A Senior Application Scientist

Introduction: The Convergence of Strain and Bioorthogonality

In the landscape of modern chemical biology and drug development, the ability to forge stable covalent bonds with high specificity in complex biological milieu is paramount. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a vanguard of bioorthogonal chemistry, enabling researchers to ligate molecules in living systems without the need for cytotoxic copper catalysts.[1][2] This reaction harnesses the inherent ring strain of cyclooctynes to dramatically accelerate the [3+2] cycloaddition with azides, forming a stable triazole linkage under physiological conditions.[3][4]

This guide focuses on the application of a unique azide-bearing building block, 1-Boc-3-(azidomethyl)-azetidine , in SPAAC reactions. The incorporation of the azetidine motif is a strategic design choice. Azetidines, as strained four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged structures in medicinal chemistry.[5][6] Their conformational rigidity and sp³-rich character can impart favorable pharmacokinetic properties, such as enhanced metabolic stability, solubility, and receptor affinity, to drug candidates.[5][7] By combining the precision of SPAAC with the advantageous physicochemical properties of the azetidine scaffold, 1-Boc-3-(azidomethyl)-azetidine serves as a versatile tool for researchers at the forefront of bioconjugation, drug discovery, and materials science.[8][9]

The Reagent: 1-Boc-3-(azidomethyl)-azetidine

Structure and Properties:

1-Boc-3-(azidomethyl)-azetidine is a bifunctional molecule featuring a reactive azidomethyl group for SPAAC and a Boc-protected azetidine nitrogen. The tert-butyloxycarbonyl (Boc) protecting group offers stability during the SPAAC reaction and can be readily removed under acidic conditions to allow for subsequent functionalization of the azetidine nitrogen.[10]

Synthesis Overview:

While commercially available from specialized vendors, 1-Boc-3-(azidomethyl)-azetidine can be synthesized from its corresponding alcohol precursor, 1-Boc-azetidine-3-ylmethanol.[10] A typical synthetic route involves a two-step process:

-

Activation of the Hydroxyl Group: The primary alcohol is converted to a good leaving group, commonly a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base.

-

Nucleophilic Substitution: The resulting sulfonate ester undergoes nucleophilic substitution with an azide source, such as sodium azide, to yield the final product.

Handling and Safety of Azide-Containing Compounds:

Organic azides are energetic compounds and must be handled with appropriate caution.[11]

-

Toxicity: The azide ion is toxic, with a similar toxicity profile to cyanide.[11] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[4]

-

Explosive Hazard: Low molecular weight organic azides can be explosive and sensitive to heat, shock, or light.[11][12] While the presence of the Boc group and the overall molecular weight of 1-Boc-3-(azidomethyl)-azetidine reduces this risk, it is prudent to avoid heating the compound to high temperatures and to store it in a cool, dark place.[13]

-

Incompatible Materials: Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid.[12] Do not use metal spatulas for handling, as this can lead to the formation of shock-sensitive heavy metal azides.[4][12] Halogenated solvents like dichloromethane and chloroform should be avoided as reaction media with azides due to the potential formation of explosive di- and tri-azidomethane.[11][12]

-

Waste Disposal: Azide-containing waste should be collected in a dedicated, clearly labeled container and disposed of according to institutional safety protocols.[4][14]

Core Principles of SPAAC

The SPAAC reaction is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless, which describes reactions that are modular, wide in scope, give high yields, and generate only inoffensive byproducts.[3] The key features of SPAAC include:

-

Bioorthogonality: The azide and strained alkyne functional groups are largely absent in biological systems and do not react with native functional groups, ensuring high selectivity.[3]

-

Copper-Free: The reaction proceeds without a copper catalyst, thus avoiding the cytotoxicity associated with copper, which is a major advantage for in vivo applications.[1][2]

-

Favorable Kinetics: The release of ring strain from the cyclooctyne provides the thermodynamic driving force for the reaction to proceed efficiently at physiological temperature and pH.[1][]

Below is a diagram illustrating the general mechanism of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Caption: General mechanism of a SPAAC reaction.

Experimental Protocols

Protocol 1: General Procedure for SPAAC using 1-Boc-3-(azidomethyl)-azetidine and a DBCO-functionalized Molecule

This protocol provides a general guideline for the conjugation of 1-Boc-3-(azidomethyl)-azetidine to a molecule functionalized with a dibenzocyclooctyne (DBCO) group, a commonly used strained alkyne.

Materials:

-

1-Boc-3-(azidomethyl)-azetidine

-

DBCO-functionalized molecule (e.g., protein, peptide, fluorescent dye)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another appropriate buffer compatible with the biomolecule.

-

Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolving reagents.

-

Purification system: Size-exclusion chromatography (SEC), reverse-phase high-performance liquid chromatography (RP-HPLC), or dialysis, depending on the nature of the product.[16][17]

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of 1-Boc-3-(azidomethyl)-azetidine in DMSO or DMF. The concentration will depend on the scale of the reaction, but a 10-100 mM stock solution is a good starting point.

-

Dissolve the DBCO-functionalized molecule in the chosen reaction buffer to a known concentration. If the molecule is a protein, a concentration of 1-10 mg/mL is typical.[1]

-

-

SPAAC Reaction:

-

In a suitable reaction vessel, combine the solution of the DBCO-functionalized molecule with the desired molar excess of the 1-Boc-3-(azidomethyl)-azetidine stock solution. A 5- to 20-fold molar excess of the azide is often used to drive the reaction to completion.[1]

-

If using an organic co-solvent like DMSO, ensure the final concentration does not exceed 5-10% (v/v) to maintain the integrity of biomolecules like proteins.[1]

-

Gently mix the reaction and incubate at room temperature (20-25°C) or at 4°C. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the specific DBCO derivative and the concentrations of the reactants.

-

The reaction progress can be monitored by techniques such as LC-MS, SDS-PAGE (for proteins), or fluorescence (if one of the components is fluorescent).

-

-

Purification of the Conjugate:

-

Once the reaction is complete, remove the excess unreacted 1-Boc-3-(azidomethyl)-azetidine.

-

For protein conjugates, size-exclusion chromatography (e.g., a desalting column) is effective for separating the larger conjugate from the smaller azide reagent.[1]

-

For smaller molecule conjugates, RP-HPLC can be used for purification.[16] Dialysis is also an option for macromolecular products.

-

-

Characterization:

-

Characterize the purified conjugate to confirm successful ligation and determine the degree of labeling. Techniques such as mass spectrometry (MALDI-TOF or ESI-MS), UV-Vis spectroscopy, and HPLC are commonly employed.

-

The following diagram outlines the experimental workflow for a typical SPAAC conjugation.

Caption: Experimental workflow for SPAAC conjugation.

Protocol 2: Post-Conjugation Deprotection and Further Functionalization

A key advantage of using 1-Boc-3-(azidomethyl)-azetidine is the potential for subsequent modification at the azetidine nitrogen after the Boc group is removed.

Materials:

-

Purified conjugate from Protocol 1

-

Deprotection Reagent: Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) as solvent

-

Neutralizing base (e.g., triethylamine or DIPEA)

-

Electrophile for functionalization (e.g., an activated carboxylic acid, isocyanate, or sulfonyl chloride)

-

Quenching reagent and purification supplies

Procedure:

-

Boc Deprotection:

-

Lyophilize the purified conjugate to remove aqueous buffer if necessary.

-

Dissolve the dried conjugate in a minimal amount of DCM.

-

Add an excess of TFA (e.g., 20-50% v/v in DCM) and stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Once complete, remove the TFA and DCM under reduced pressure.

-

-

Neutralization and Functionalization:

-

Dissolve the deprotected conjugate in a suitable aprotic solvent (e.g., DMF or DMSO).

-

Neutralize the ammonium salt with a non-nucleophilic base like triethylamine or DIPEA.

-

Add the desired electrophile to functionalize the newly freed secondary amine of the azetidine ring.

-

Allow the reaction to proceed at room temperature until completion, as monitored by LC-MS.

-

-

Purification:

-

Purify the final functionalized conjugate using appropriate chromatographic techniques (e.g., RP-HPLC).

-

Data Presentation and Troubleshooting

Table 1: Representative Reaction Parameters for SPAAC

| Parameter | Recommended Range | Rationale/Comments |

| Molar Ratio (Azide:Alkyne) | 5:1 to 20:1 | A molar excess of the smaller azide component helps to drive the reaction towards completion, especially when the alkyne-functionalized molecule is precious.[1] |

| Concentration | 1-10 mg/mL (for proteins) | Higher concentrations can increase the reaction rate but may also lead to aggregation of biomolecules. |

| Temperature | 4°C to 25°C | The reaction proceeds efficiently at ambient temperatures. Lower temperatures (4°C) can be used to maintain the stability of sensitive biomolecules over longer incubation times.[1] |

| Reaction Time | 1 - 24 hours | Dependent on the reactivity of the specific cyclooctyne and the concentrations used. Monitor reaction progress to determine the optimal time.[1] |

| Co-solvent (e.g., DMSO) | <10% (v/v) | Necessary for dissolving hydrophobic reagents but should be minimized to prevent denaturation of proteins or disruption of cellular membranes in live-cell applications.[1] |

Troubleshooting Common Issues:

| Issue | Possible Cause | Suggested Solution |

| Low Conjugation Yield | - Insufficient molar excess of azide- Low reactant concentrations- Inactive reagents | - Increase the molar excess of 1-Boc-3-(azidomethyl)-azetidine.- Increase the concentration of one or both reactants.- Check the integrity of the azide and DBCO reagents; azides can degrade over time. |

| Precipitation of Biomolecule | - High concentration of organic co-solvent- Biomolecule instability under reaction conditions | - Reduce the percentage of the organic co-solvent.- Perform the reaction at a lower temperature (4°C).- Screen different buffers to find one that enhances stability. |

| Difficulty in Purifying Product | - Incomplete reaction leading to a complex mixture- Inappropriate purification method | - Allow the reaction to run longer or increase the excess of the azide reagent.- Optimize the purification method. For example, if SEC provides poor resolution, consider ion-exchange or affinity chromatography if applicable. For small molecules, gradient optimization in RP-HPLC is crucial.[16] |

Conclusion

1-Boc-3-(azidomethyl)-azetidine is a valuable and versatile building block for researchers engaged in bioconjugation and drug discovery. Its strategic design combines the bioorthogonal reactivity of an azide for SPAAC with the beneficial structural and pharmacokinetic properties of an azetidine scaffold.[5][18] The protocols and guidelines presented here provide a comprehensive framework for the successful application of this reagent, from initial conjugation to subsequent functionalization. By leveraging the principles of strain-promoted click chemistry, scientists can create novel molecular constructs with enhanced properties for a wide range of applications, from targeted drug delivery to advanced cellular imaging.[2][]

References

-

School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). Available at: [Link]

-

Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (2018). Available at: [Link]

-

Safe Handling of Azides - safety.pitt.edu. (2013). Available at: [Link]

-

Standard Operating Procedure Safe Handling of Azido Compounds - UNM: Chemistry Department. (2021). Available at: [Link]

-

Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC. Available at: [Link]

-

Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. Available at: [Link]

-

Protocols - baseclick. Available at: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026). Available at: [Link]

-

High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers | Journal of the American Chemical Society - ACS Publications. (2024). Available at: [Link]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs. Available at: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Available at: [Link]

-

Bioorthogonal Reactivity — Welcome to the Gold Lab at NMSU. Available at: [Link]

-

Interfacial strain-promoted alkyne–azide cycloaddition (I-SPAAC) for the synthesis of nanomaterial hybrids - Chemical Communications (RSC Publishing). Available at: [Link]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

What HPLC program works best for separating unbound azides in a SPAAC reaction. (2023). Available at: [Link]

-

Best method to remove unreaction azide tagged peptide? - ResearchGate. (2016). Available at: [Link]

-

Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC. Available at: [Link]

-

Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC. Available at: [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021). Available at: [Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Available at: [Link]

-

PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. (2011). Available at: [Link]

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Available at: [Link]

-

Conjugation Based on Click Chemistry - Creative Biolabs. (2024). Available at: [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022). Available at: [Link]

-

Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a - Uniba. Available at: [Link]

-

A Single-Step Synthesis of Azetidine-3-amines - PubMed. (2020). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. chempep.com [chempep.com]

- 4. artscimedia.case.edu [artscimedia.case.edu]

- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 9. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. CAS 142253-56-3: 1-Boc-azetidine-3-ylmethanol | CymitQuimica [cymitquimica.com]

- 11. ucd.ie [ucd.ie]

- 12. safety.pitt.edu [safety.pitt.edu]

- 13. ehs.wisc.edu [ehs.wisc.edu]

- 14. chemistry.unm.edu [chemistry.unm.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. lifechemicals.com [lifechemicals.com]

Application Note: Conjugation of 1-Boc-3-(azidomethyl)-azetidine to Alkynes via Click Chemistry

Executive Summary

This guide details the optimized reaction conditions for conjugating 1-Boc-3-(azidomethyl)-azetidine (CAS 1093981-23-7) to alkyne-functionalized scaffolds. This building block is increasingly critical in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and fragment-based drug discovery (FBDD) due to the unique physicochemical properties of the azetidine ring. Unlike flexible alkyl chains or piperazines, the azetidine ring offers a rigid, low-lipophilicity spacer that can improve the metabolic stability and solubility of the final conjugate.

This document covers three primary protocols:

-

Standard CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) for small molecule synthesis.

-

Aqueous/Biocompatible CuAAC for library generation or protein conjugation.

-

SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) for copper-sensitive applications.[1][]

Chemical Profile & Safety Assessment

Molecule Characteristics[3]

-

Compound: 1-Boc-3-(azidomethyl)-azetidine

-

Formula: C

H -

MW: 212.25 g/mol

-

Functionality: Primary Azide (–CH

N -

Protecting Group: tert-Butyloxycarbonyl (Boc) on the ring nitrogen.[3]

Stability & Safety (Critical)

-

Ring Strain: The azetidine ring is strained (~26 kcal/mol). While stable under standard "Click" conditions (neutral/mildly basic), it is susceptible to ring-opening nucleophilic attack in the presence of strong Lewis acids or under harsh acidic deprotection conditions if not carefully controlled.

-

Azide Safety: While this specific molecule has a C/N ratio > 3 (9 carbons / 4 nitrogens), classifying it as generally stable, all organic azides are potential energetic materials.

-

Guideline: Do not concentrate reaction mixtures containing azides to dryness if the total mass of azide < 200 mg unless the stability is strictly verified.

-

Incompatibility: Avoid halogenated solvents (DCM, chloroform) with copper catalysts for long periods, as di- and triazidomethane formation is a rare but dangerous side reaction.

-

Reaction Conditions & Protocols

Selection Guide: Which Method to Use?

| Feature | Method A: Synthetic CuAAC | Method B: Bio/Aqueous CuAAC | Method C: SPAAC |

| Primary Application | Small molecule synthesis, PROTAC linkers | DNA-encoded libraries, Protein conjugation | Live cell labeling, Copper-sensitive scaffolds |

| Catalyst | CuSO | CuSO | None (Strain-promoted) |

| Ligand | TBTA (Soluble in organic) | THPTA or BTTAA (Water soluble) | N/A |

| Solvent System | PBS, Water/DMSO | DMSO, PBS, Methanol | |

| Reaction Time | 1 - 12 Hours | 30 - 60 Minutes | 2 - 12 Hours (Slower kinetics) |

| Yield | High (>90%) | Moderate to High | High (Quantitative conversion common) |

Method A: Standard CuAAC (Synthetic Scale)

Best for: Synthesizing PROTAC linkers or small molecule inhibitors where organic solubility is preferred.

Reagents:

-

Azide: 1-Boc-3-(azidomethyl)-azetidine (1.0 equiv)

-

Alkyne: Terminal alkyne substrate (1.0 - 1.2 equiv)

-

Catalyst: CuSO

·5H -

Reductant: Sodium Ascorbate (20-50 mol%)

-

Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (10-20 mol%)

-

Solvent:

BuOH : Water (1:1) or DMSO.[4]

Protocol:

-

Preparation: Dissolve the Alkyne and Azide in

BuOH (or DMSO). -

Ligand Premix: In a separate vial, mix CuSO

and TBTA in a 1:2 molar ratio in a minimal amount of water/DMSO. Why? Premixing stabilizes the Cu(I) species and prevents oxidation. -

Initiation: Add the Cu-TBTA complex to the reaction mixture.

-

Reduction: Add Sodium Ascorbate (dissolved in water) dropwise. The solution may turn bright yellow/orange (characteristic of Cu(I)-TBTA).

-

Incubation: Stir at Room Temperature (RT) for 4–12 hours. Monitor by LC-MS (Target mass = Azide + Alkyne).

-

Workup: Dilute with EtOAc, wash with 5% NH

OH (or EDTA solution) to chelate copper, then brine. Dry over Na

Method B: Aqueous/Biocompatible CuAAC

Best for: Conjugating the azetidine linker to proteins or delicate biomolecules.

Reagents:

-

Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). Expert Note: THPTA is superior to TBTA here because it completely protects biomolecules from oxidative damage by Cu(I).

Protocol:

-

Stock Solutions: Prepare 20 mM CuSO

, 50 mM THPTA, and 100 mM Sodium Ascorbate in degassed water. -

Complex Formation: Mix CuSO

and THPTA (Ratio 1:5) and incubate for 5 mins. -

Reaction: Add the Azetidine-Azide and Alkyne-Biomolecule to PBS (pH 7.4).

-

Catalysis: Add the Cu-THPTA mix (final conc. 0.1–1 mM) followed by Ascorbate (final conc. 5 mM).

-

Purification: Desalting column (PD-10) or Dialysis.

Method C: SPAAC (Copper-Free)

Best for: Situations where Copper is cytotoxic or interferes with the scaffold (e.g., chelating motifs).

Reagents:

-

Cyclooctyne: DBCO (Dibenzocyclooctyne) or BCN (Bicyclo[6.1.0]nonyne).

-

Solvent: DMSO or MeOH.

Protocol:

-

Dissolve 1-Boc-3-(azidomethyl)-azetidine in DMSO.

-

Add 1.0–1.1 equivalents of DBCO-functionalized molecule.

-

Agitate at RT for 2–4 hours.

-

Note: No catalyst is required. The reaction is driven by the release of ring strain from the cyclooctyne.

Visual Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the specific regioselective formation of the 1,4-disubstituted triazole using the Azetidine scaffold.

Caption: Scheme 1: CuAAC mechanism ensuring regioselective 1,4-triazole formation between the azetidine azide and a terminal alkyne.

Experimental Workflow (Method A)

Caption: Figure 1: Step-by-step workflow for the copper-catalyzed conjugation of 1-Boc-3-(azidomethyl)-azetidine.

Troubleshooting & Optimization

| Problem | Possible Cause | Solution |

| Reaction Stalls | Oxidation of Cu(I) to Cu(II) | Add more Sodium Ascorbate (0.5 equiv). Ensure system is degassed (N |

| Precipitation | Poor solubility of ligand | Switch from TBTA (low solubility) to THPTA (high solubility) or add DMSO. |

| Blue/Green Product | Residual Copper contamination | Wash organic layer with 10% EDTA or dilute NH |

| Boc Loss | Acidic conditions | Ensure pH remains > 4.0. Avoid using unbuffered Cu(I) salts without base. |

| Low Yield (SPAAC) | Steric hindrance | Increase temperature to 37°C. Ensure the cyclooctyne spacer is long enough. |

References

-

Mechanism of CuAAC: Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Binuclear Intermediate." Journal of the American Chemical Society, 2005. Link

-

Ligand Selection (THPTA): Hong, V., Presolski, S. I., Ma, C. & Finn, M. G. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition, 2009. Link

-

Azetidine Scaffolds in MedChem: "Recent advances in synthetic facets of immensely reactive azetidines." RSC Advances, 2017. Link

-

Protocol Standards: "Protocol for Azide-Alkyne Click Chemistry." BroadPharm Application Notes, 2022. Link

-

Safety Data: "1-Boc-3-(azidomethyl)-azetidine Safety Data Sheet." Sigma-Aldrich / Merck, 2023. Link

Sources

Application Notes and Protocols for the Synthesis of Peptide-Azetidine Conjugates using 1-Boc-3-(azidomethyl)-azetidine

Introduction: The Azetidine Advantage in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often tempered by challenges in metabolic stability and cell permeability. The incorporation of non-natural structural motifs is a proven strategy to overcome these limitations. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold.[1][2] Its inherent ring strain and conformational rigidity can impart favorable pharmacokinetic properties, including enhanced metabolic stability and improved receptor selectivity, to peptide structures.[1] This guide provides detailed protocols for the synthesis of peptide-azetidine conjugates, leveraging the versatility of 1-Boc-3-(azidomethyl)-azetidine as a key building block.

The conjugation is achieved through bioorthogonal "click chemistry," a set of reactions known for their high efficiency, selectivity, and mild reaction conditions.[3][4] Specifically, we will focus on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which enable the covalent linkage of the azetidine moiety to a peptide chain via a stable triazole ring.[3][5][6]

Core Chemical Principles: A Tale of Two Clicks

The central strategy involves the synthesis of a peptide bearing a bioorthogonal handle—an alkyne or a strained cyclooctyne—which can then be selectively reacted with the azide group of 1-Boc-3-(azidomethyl)-azetidine.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable method for forming a 1,4-disubstituted triazole linkage between a terminal alkyne and an azide.[4][5] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[7] This reaction is robust, high-yielding, and can be performed in a variety of solvents, including aqueous mixtures.[3][4]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, SPAAC offers a metal-free alternative.[3] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide due to the release of ring strain.[2] SPAAC is particularly well-suited for biological applications and live-cell labeling due to its biocompatibility.[6][8]

Experimental Workflows & Protocols

The synthesis of peptide-azetidine conjugates can be approached in two primary ways: on-resin (while the peptide is still attached to the solid support) or in-solution (after the peptide has been cleaved from the resin).

Caption: General workflow for synthesizing peptide-azetidine conjugates.

Protocol 1: Solid-Phase Synthesis of an Alkyne-Modified Peptide

This protocol describes the manual synthesis of a peptide containing a terminal alkyne using Fmoc-based solid-phase peptide synthesis (SPPS).[9][10]

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Fmoc-L-propargylglycine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add a 20% piperidine in DMF solution. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3-5 equivalents of the desired Fmoc-amino acid and 3-5 equivalents of HBTU in DMF.

-

Add 6-10 equivalents of DIPEA to activate the amino acid.

-

Immediately add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

-

Monitoring the Coupling: Perform a Kaiser test to confirm the absence of free primary amines (a negative result indicates a complete reaction). If the test is positive, repeat the coupling step.[9]

-

Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

Chain Elongation: Repeat steps 2-6 for each amino acid in the sequence. To incorporate the alkyne handle, use Fmoc-L-propargylglycine in the desired coupling cycle.[1]

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

Protocol 2: On-Resin CuAAC Conjugation

This protocol details the conjugation of 1-Boc-3-(azidomethyl)-azetidine to the resin-bound alkyne-modified peptide.

Materials:

-

Resin-bound alkyne-peptide from Protocol 1

-

1-Boc-3-(azidomethyl)-azetidine

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)

-

DMF

-

Water

Procedure:

-

Swell the resin-bound peptide in DMF.

-

In a separate vial, prepare the click-chemistry cocktail. For a 0.1 mmol scale synthesis, dissolve 1-Boc-3-(azidomethyl)-azetidine (1.5-2 equivalents), CuSO₄ (0.1 equivalents), and sodium ascorbate (0.5 equivalents) in a mixture of DMF and water (e.g., 4:1 v/v). If using, add TBTA (0.1 equivalents).

-

Add the click-chemistry cocktail to the resin and agitate at room temperature for 12-24 hours.

-

Wash the resin extensively with DMF, water, and DCM to remove copper and excess reagents.

Protocol 3: Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of side-chain protecting groups.[11]

Materials:

-

Peptidyl-resin from Protocol 2 (or Protocol 1 if performing solution-phase conjugation)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Cold diethyl ether

Procedure:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate dropwise to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

-

Dry the crude peptide pellet under vacuum.

Protocol 4: In-Solution SPAAC Conjugation

This protocol is for the conjugation of a cleaved alkyne-modified peptide with a DBCO-functionalized azetidine (Note: the synthesis of DBCO-azetidine is not covered here but would be a prerequisite).

Materials:

-

Crude alkyne-peptide from Protocol 3

-

DBCO-azetidine conjugate

-

Phosphate-buffered saline (PBS) or a mixture of water and DMSO/t-BuOH

-

DMSO (for dissolving reagents)

Procedure:

-

Dissolve the crude alkyne-peptide in the chosen solvent system.

-

Dissolve the DBCO-azetidine conjugate (typically 1.2 equivalents) in a minimal amount of DMSO and add it to the peptide solution.

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[2]

-

Monitor the reaction progress by LC-MS.

Purification and Characterization

Purification: The crude peptide-azetidine conjugate is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient of Buffer B (e.g., 5-65% over 30 minutes) is typically used. The optimal gradient will depend on the hydrophobicity of the conjugate.[7]

-

Detection: UV absorbance at 220 nm.

Characterization: The purified conjugate should be characterized to confirm its identity and purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the conjugate.

Data Presentation: Key Parameters for Successful Conjugation

| Parameter | CuAAC (On-Resin) | SPAAC (In-Solution) | Rationale & Key Considerations |

| Alkyne Partner | Terminal Alkyne (e.g., Propargylglycine) | Terminal Alkyne | The terminal alkyne is essential for the CuAAC reaction mechanism. |

| Azide Partner | 1-Boc-3-(azidomethyl)-azetidine | DBCO-functionalized azetidine | The choice of azide partner dictates the type of click chemistry. |

| Catalyst | CuSO₄ / Sodium Ascorbate | None | SPAAC is metal-free, which is advantageous for biological systems.[3][6] |

| Ligand | TBTA (optional) | None | TBTA stabilizes the Cu(I) oxidation state and accelerates the reaction. |

| Solvent | DMF / Water | PBS, Water/DMSO, or Water/t-BuOH | The solvent system should be chosen to ensure the solubility of all reactants. |

| Temperature | Room Temperature | Room Temperature or 4°C | Both reactions proceed efficiently at or below room temperature. |

| Reaction Time | 12-24 hours | 4-12 hours | Reaction times can be optimized by monitoring with LC-MS. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conjugation Yield | Incomplete coupling of the alkyne amino acid. | Repeat the coupling step during SPPS and confirm with a Kaiser test. |

| Inefficient click reaction. | Optimize reaction conditions (time, temperature, reagent equivalents). For CuAAC, ensure the freshness of the sodium ascorbate solution. | |

| Side Products | Oxidation of sensitive amino acids (e.g., Met, Cys, Trp) during cleavage. | Use appropriate scavengers in the TFA cleavage cocktail. |

| Copper-mediated side reactions. | Use a copper-chelating ligand like TBTA and thoroughly wash the resin post-reaction. | |

| Difficulty in Purification | Aggregation of the peptide. | Perform purification at a lower pH or add denaturants to the mobile phase. |

Conclusion

The integration of 1-Boc-3-(azidomethyl)-azetidine into peptides via click chemistry offers a robust and versatile platform for the development of novel peptide therapeutics. The protocols outlined in this guide provide a comprehensive framework for researchers to synthesize these valuable conjugates, enabling the exploration of new chemical space in drug discovery. The choice between CuAAC and SPAAC will depend on the specific requirements of the target molecule and its intended application. With careful execution of these methodologies, the unique properties of the azetidine scaffold can be effectively harnessed to create next-generation peptide-based drugs.

References

-

An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. PMC. [Link]

-

Fmoc-D-propargylglycine. Anaspec. [Link]

-

Azide-Rich Peptides via an On-Resin Diazotransfer Reaction. PMC. [Link]

-

Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library. [Link]

-

Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. GenScript. [Link]

-

An α-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis. PMC. [Link]

-

Fmoc Resin Cleavage and Deprotection. Anaspec. [Link]

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed. [Link]

-

Peptide Conjugation via CuAAC 'Click' Chemistry. PMC. [Link]

-

Azide and Alkyne-Containing Amino Acids. Aapptec Peptides. [Link]

-

Scheme 2. Peptide–alkyne conjugation with 4-azidoproline using click chemistry on solid support. ResearchGate. [Link]

-

Application of copper(i) catalyzed azide–alkyne [3+2] cycloaddition to the synthesis of template-assembled multivalent peptide conjugates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC. [Link]

-

Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

-

Scheme 1. (A–C) Synthesis of azido-functionalized peptides (D). ResearchGate. [Link]

-

An optimized protocol for the synthesis of peptides containing trans-cyclooctene and bicyclononyne dienophiles as useful tools for bioorthogonal chemistry. Zenodo. [Link]

-

Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. [Link]

-

Peptide conjugation via CuAAC 'click' chemistry. UQ eSpace. [Link]

-

Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. [Link]

-

Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. Deliver Therapeutics. [Link]

-

Peptide-Resorcinarene Conjugates Obtained via Click Chemistry: Synthesis and Antimicrobial Activity. MDPI. [Link]

-

Synthesis and functionalization of azetidine‐containing small macrocyclic peptides. Chemistry – A European Journal. [Link]

-

Azatides as peptidomimetics: solution and liquid phase syntheses. PubMed. [Link]

-

Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Uniba. [Link]

-

Click Chemistry. Biosyntan GmbH. [Link]

- Method for solution-phase peptide synthesis.

Sources

- 1. Fmoc-D-propargylglycine [anaspec.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jpt.com [jpt.com]

- 4. peptide.com [peptide.com]

- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vectorlabs.com [vectorlabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. bachem.com [bachem.com]

- 11. researchgate.net [researchgate.net]

Application Note: Strategic Incorporation of 1-Boc-3-(azidomethyl)-azetidine for Rigid-Linker PROTAC Synthesis via Click Chemistry

Abstract

Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality, capable of inducing the degradation of previously "undruggable" proteins.[1] The linker component of a PROTAC, which connects a target protein-binding ligand (warhead) to an E3 ligase-recruiting ligand, is a critical determinant of the molecule's efficacy, influencing the stability of the key ternary complex and the overall physicochemical properties of the degrader.[2][3] This guide details the application of 1-Boc-3-(azidomethyl)-azetidine , a versatile building block for constructing PROTACs with rigid linkers. The incorporation of the conformationally restricted azetidine ring can enhance drug-like properties and pre-organize the PROTAC molecule for more efficient ternary complex formation.[4][5] The terminal azidomethyl group provides a robust handle for late-stage functionalization using the highly efficient and bio-orthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[6][] We provide a comprehensive overview of the underlying rationale, modular synthesis strategies, and detailed experimental protocols for researchers in drug discovery and chemical biology.

The PROTAC Mechanism of Action: An Overview

PROTACs are heterobifunctional molecules that function as catalytic adapters within the cell.[8] They do not inhibit their target protein but instead hijack the cell's native ubiquitin-proteasome system (UPS) to induce its degradation.[3] The process is initiated by the formation of a ternary complex between the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase.[9] This proximity induces the E3 ligase to poly-ubiquitinate the POI, marking it for recognition and subsequent degradation by the 26S proteasome.[3] The PROTAC is then released to engage another target protein, enabling it to act at sub-stoichiometric concentrations.[9]

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The Azetidine Moiety: A Superior Scaffold for PROTAC Linkers

While flexible polyethylene glycol (PEG) and alkyl chains are common in initial PROTAC designs, they often contribute to poor physicochemical properties, such as high lipophilicity and an excessive number of rotatable bonds, which can negatively impact permeability and oral bioavailability.[5] The incorporation of rigid cyclic structures like azetidine offers distinct advantages.

-

Enhanced Physicochemical Properties: The azetidine ring introduces a three-dimensional, rigid structure that can disrupt planarity and reduce lipophilicity. This can lead to improved aqueous solubility and metabolic stability, critical parameters for developing viable drug candidates.[4][10][11]

-

Conformational Rigidity and Pre-organization: Flexible linkers pay a significant entropic penalty upon binding to form the ternary complex. A rigid linker like azetidine reduces this penalty by constraining the available conformations, effectively "pre-organizing" the warhead and E3 ligase ligand. This can lead to more stable ternary complexes and, consequently, more potent degradation.[2][5]

-

Precise Vectorial Control: The defined geometry of the 3-substituted azetidine ring provides precise, non-linear exit vectors for attaching the two ends of the PROTAC. This allows for fine-tuning of the spatial orientation of the warhead and E3 ligase ligand, which is crucial for achieving productive protein-protein interactions within the ternary complex.[4]

Synthesis Strategy: Modular PROTAC Assembly via CuAAC

The use of 1-Boc-3-(azidomethyl)-azetidine enables a highly modular and efficient approach to PROTAC synthesis. The core strategy involves preparing two key fragments—an alkyne-functionalized warhead and an azide-functionalized E3 ligase ligand (or vice versa)—and coupling them in a final, high-yielding click reaction.[9][12] This modularity is exceptionally powerful for rapidly generating libraries of PROTACs to optimize linker length, composition, and attachment points.[9][13]

The synthesis begins by coupling the deprotected azetidine core to one of the PROTAC ligands, followed by the final click chemistry step.

Caption: Modular synthesis workflow for an azetidine-linked PROTAC.

Detailed Experimental Protocols

The following protocols provide a general framework. Researchers should adapt conditions based on the specific properties of their warhead and E3 ligase ligands.

Protocol 3.1: Synthesis of Azide-Azetidine-E3 Ligand Intermediate

This protocol describes the deprotection of 1-Boc-3-(azidomethyl)-azetidine and its subsequent amide coupling to a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative).

-

Boc Deprotection:

-

Dissolve 1-Boc-3-(azidomethyl)-azetidine (1.0 eq) in Dichloromethane (DCM, approx. 0.1 M).

-

Add Trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of 3-(azidomethyl)-azetidine is typically used in the next step without further purification.

-

-

Amide Coupling:

-

Dissolve the E3 ligase ligand-acid (1.0 eq) in Dimethylformamide (DMF, approx. 0.1 M).

-

Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 4.0 eq). Stir for 10 minutes at room temperature.

-

Add a solution of the 3-(azidomethyl)-azetidine TFA salt (1.1 eq) in DMF.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction with Ethyl Acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (e.g., Silica gel, DCM/Methanol gradient) to yield the pure Azide-Azetidine-E3 Ligand intermediate.

-

Protocol 3.2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the final "click" step to assemble the PROTAC. The reaction is known for its high yield and tolerance of various functional groups.[14][15]

Materials for CuAAC Reaction

| Reagent | Purpose | Typical Concentration |

| Azide-Azetidine-E3 Ligand | Azide-containing fragment | 1.0 equivalent |

| Alkyne-Warhead | Alkyne-containing fragment | 1.0 - 1.2 equivalents |

| Copper(II) Sulfate (CuSO₄) | Copper catalyst precursor | 0.1 - 0.5 equivalents |

| Sodium L-Ascorbate | Reducing agent (reduces Cu(II) to active Cu(I)) | 1.0 - 2.0 equivalents |

| THPTA or TBTA | Stabilizing ligand for Cu(I) | 0.5 - 1.0 equivalent |

| Solvent | Reaction medium | t-BuOH/H₂O (1:1), DMSO |

Step-by-Step Procedure

-

Preparation: In a reaction vial, dissolve the Azide-Azetidine-E3 Ligand intermediate (1.0 eq) and the Alkyne-Warhead (1.1 eq) in a suitable solvent mixture like t-BuOH/H₂O (1:1) or DMSO to a final concentration of 5-20 mM.

-

Catalyst Addition: Sequentially add Copper(II) Sulfate (from a freshly prepared aqueous stock solution) and a Cu(I)-stabilizing ligand like THPTA (for aqueous systems) or TBTA (for organic systems).[15][16]

-

Initiation: Add a freshly prepared aqueous solution of Sodium L-Ascorbate to initiate the reaction. The solution may change color, indicating the formation of the Cu(I) species.

-

Reaction: Stir the mixture at room temperature for 2-12 hours. Protect from light if using photosensitive compounds. Monitor progress by LC-MS, looking for the consumption of starting materials and the appearance of the product mass.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., Ethyl Acetate or DCM). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the final PROTAC using flash chromatography or preparative HPLC.

Typical CuAAC Reaction Parameters for Optimization

| Parameter | Typical Range | Notes |

| Yield | >80% | CuAAC reactions are highly efficient and often proceed to near-quantitative yields.[14] |

| Reaction Time | 1 - 12 hours | Dependent on reactant concentrations, catalyst loading, and substrate reactivity. |

| Temperature | Room Temp (20-25°C) | Gentle heating (30-40°C) can sometimes accelerate slow reactions. |

| pH | 4 - 11 | The reaction is generally insensitive to pH, but a range of 7-8 is common for bioconjugation.[14] |

Protocol 3.3: Characterization and Quality Control

-

LC-MS: Confirm the mass of the final product and assess purity.

-

¹H and ¹³C NMR: Confirm the structure of the final PROTAC, ensuring the disappearance of alkyne protons and the appearance of the characteristic triazole proton signal (typically ~7.5-8.5 ppm).

-

Purity Analysis: Final compound purity should be >95% as determined by HPLC for use in biological assays.

Advanced Application: Direct-to-Biology (D2B) Screening

The robustness and high fidelity of the CuAAC reaction make it ideal for high-throughput screening applications.[13] The Direct-to-Biology (D2B) approach involves synthesizing a library of PROTACs in small-scale arrays (e.g., 96- or 384-well plates) and directly screening the crude reaction mixtures in cellular degradation assays without purification.[17] This strategy dramatically accelerates the identification of active PROTACs by bypassing the time-consuming purification of each library member.

Caption: A simplified workflow for Direct-to-Biology PROTAC screening.

Conclusion

1-Boc-3-(azidomethyl)-azetidine is a powerful and strategic building block for modern PROTAC design. Its rigid core offers a pathway to improved physicochemical properties and potentially more potent degraders through conformational pre-organization. The integrated azidomethyl handle provides access to the robust and efficient copper-catalyzed click chemistry, enabling modular synthesis and rapid library generation. By adopting this building block, researchers can systematically explore the impact of rigid linkers, accelerating the development of the next generation of targeted protein degraders.

References

-

Schönfeld, J., et al. (2025). Click chemistry enables rapid development of potent sEH PROTACs using a direct-to-biology approach. RSC Medicinal Chemistry. [Link]

-

Schönfeld, J., et al. (2025). Click Chemistry Enables Rapid Development of Potent sEH PROTACs Using a Direct-to-Biology Approach. bioRxiv. [Link]

-

Technology Networks. (2025). Development And Application of "Click Chemistry" In ADC And PROTAC. [Link]

-

Xie, G., et al. (2023). Click chemistry in the development of PROTACs. Chemical Society Reviews. [Link]

-

Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

-

AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. [Link]

-

ResearchGate. Classification of most common linkers used in PROTAC design based on.... [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

-

Liu, Z., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

-

Kisel, J., et al. (2022). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

-

Indino, C., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. Stability of different azetidine esters. [Link]

Sources

- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. explorationpub.com [explorationpub.com]

- 4. researchgate.net [researchgate.net]

- 5. chempep.com [chempep.com]

- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Click chemistry enables rapid development of potent sEH PROTACs using a direct-to-biology approach - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03325J [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. broadpharm.com [broadpharm.com]

- 16. jenabioscience.com [jenabioscience.com]

- 17. biorxiv.org [biorxiv.org]

Application Note: Design and Synthesis of ADCs with 1-Boc-3-(azidomethyl)-azetidine Linkers

This Application Note is structured as a high-level technical guide for the design and synthesis of Antibody-Drug Conjugates (ADCs) utilizing 1-Boc-3-(azidomethyl)-azetidine as a core linker scaffold.

Executive Summary